molecular formula C13H13F2N3OS B6460395 1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2343699-87-4

1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No. B6460395
CAS RN: 2343699-87-4
M. Wt: 297.33 g/mol
InChI Key: KFCOBAWWJZUPQB-UHFFFAOYSA-N
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Description

The compound “1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a piperidine ring, which is a common motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The amide group could participate in hydrolysis reactions, while the benzothiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Organic Molecules with Hybridized Local and Charge Transfer (HLCT)

The compound has potential in the field of two-photon fluorescence imaging and light-emitting diodes (LEDs) . Organic molecules with hybridized local and charge transfer (HLCT) characters have attracted attention because of their potential in these fields .

PARP-1 Inhibitor

The compound has shown to be a potent, orally available, and highly selective PARP-1 inhibitor . It has excellent ADME and pharmacokinetic profiles and high efficacy in vivo both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3OS/c14-8-5-9(15)11-10(6-8)20-13(17-11)18-3-1-7(2-4-18)12(16)19/h5-7H,1-4H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCOBAWWJZUPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

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